molecular formula C19H18N2O5 B289159 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline

2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline

Cat. No. B289159
M. Wt: 354.4 g/mol
InChI Key: MAPUMLZZRBJMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline, also known as NBMI, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2011 by a group of researchers led by Dr. Boyd Haley at the University of Kentucky. Since then, numerous studies have been conducted to investigate the compound's mechanism of action and potential uses.

Mechanism of Action

The mechanism of action of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to metals and other toxins in the body. The compound contains a sulfur group that is capable of forming covalent bonds with metals such as mercury and lead. Once bound, the metal-toxicant complex is rendered inert and can be excreted from the body.
Biochemical and Physiological Effects:
In addition to its metal-binding properties, 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have other biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and oxidative stress, two processes that are involved in a wide range of diseases. 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the laboratory. However, one limitation of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline is that it can be difficult to work with due to its insolubility in water. This can make it challenging to administer the compound to test subjects.

Future Directions

There are several potential future directions for research on 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline. One area of interest is in the development of new therapeutic applications for the compound. For example, 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline may be useful in the treatment of autoimmune disorders, as it has been shown to reduce inflammation. Another area of interest is in the development of new methods for administering 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline, such as through the use of nanoparticles or liposomes. Additionally, further research is needed to determine the long-term safety and efficacy of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline in humans.

Synthesis Methods

The synthesis of 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-nitrobenzoyl chloride with 6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.

Scientific Research Applications

2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of potential applications in scientific research. One area of interest is in the treatment of heavy metal toxicity. Studies have shown that 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline can bind to heavy metals such as mercury and lead, and facilitate their excretion from the body. This makes 2-{2-Nitrobenzoyl}-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline a potentially useful therapeutic agent for individuals who have been exposed to high levels of heavy metals.

properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

(6,7-dimethoxy-1-methylidene-3,4-dihydroisoquinolin-2-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C19H18N2O5/c1-12-15-11-18(26-3)17(25-2)10-13(15)8-9-20(12)19(22)14-6-4-5-7-16(14)21(23)24/h4-7,10-11H,1,8-9H2,2-3H3

InChI Key

MAPUMLZZRBJMHZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C)N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C)N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.